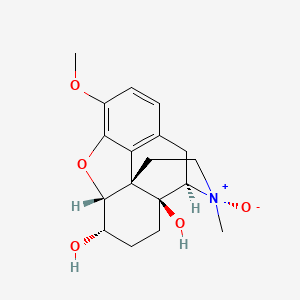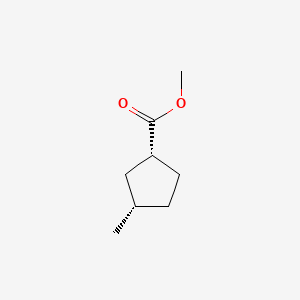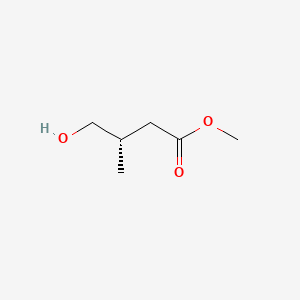
(S)-Methyl 4-hydroxy-3-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-hydroxy-3-methylbutyrate is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Methyl 4-hydroxy-3-methylbutyrate can be synthesized through several methods. One common approach involves the esterification of (S)-4-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of immobilized enzymes to catalyze the esterification reaction. Such methods can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-hydroxy-3-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (S)-Methyl 4-oxo-3-methylbutyrate.
Reduction: The ester group can be reduced to form the corresponding alcohol, (S)-4-hydroxy-3-methylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: (S)-Methyl 4-oxo-3-methylbutyrate
Reduction: (S)-4-hydroxy-3-methylbutanol
Substitution: Various halogenated derivatives, depending on the substituent used
Scientific Research Applications
(S)-Methyl 4-hydroxy-3-methylbutyrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways involving esterification and hydrolysis.
Industry: The compound is used in the production of flavors and fragrances, where its ester functionality contributes to desirable sensory properties.
Mechanism of Action
The mechanism by which (S)-Methyl 4-hydroxy-3-methylbutyrate exerts its effects depends on the specific context of its use. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce (S)-4-hydroxy-3-methylbutanoic acid and methanol. The molecular targets and pathways involved can vary widely depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybutyrate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-hydroxybutyrate: Lacks the additional methyl group on the butyrate chain.
Methyl 4-hydroxybutyrate: Similar but without the methyl group on the butyrate chain.
Uniqueness
(S)-Methyl 4-hydroxy-3-methylbutyrate is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methyl group on the butyrate chain. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications where specific stereochemistry is crucial.
Properties
IUPAC Name |
methyl (3S)-4-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(4-7)3-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOBYSGIZKAMB-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B593765.png)


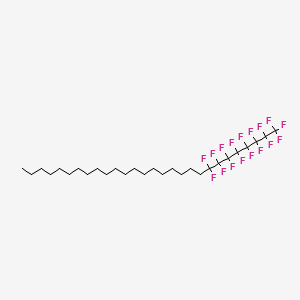
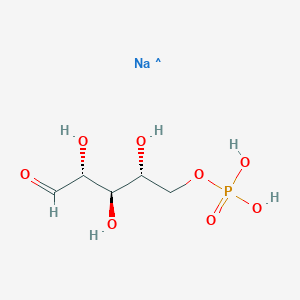
![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)
